molecular formula C10H15N2O5- B12337910 (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate

Cat. No.: B12337910
M. Wt: 243.24 g/mol
InChI Key: PYQDNNRESXVUND-ZCFIWIBFSA-M
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Description

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate is a chemical compound with a complex structure that includes a piperazine ring, a carboxylate group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using analytical techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its piperazine ring structure is particularly noteworthy, as it is a common motif in many biologically active compounds.

Properties

Molecular Formula

C10H15N2O5-

Molecular Weight

243.24 g/mol

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/p-1/t6-/m1/s1

InChI Key

PYQDNNRESXVUND-ZCFIWIBFSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)NC[C@@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)[O-]

Origin of Product

United States

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